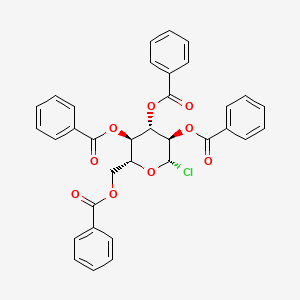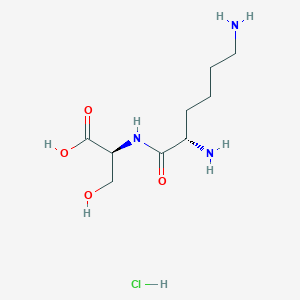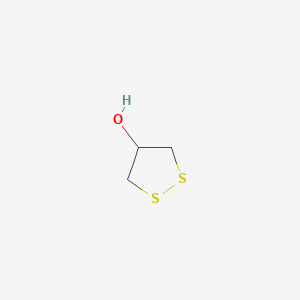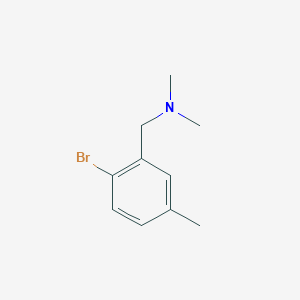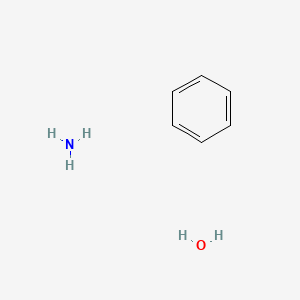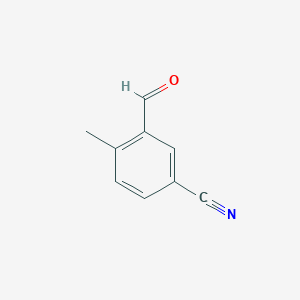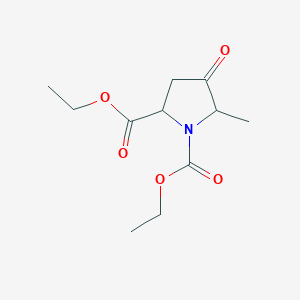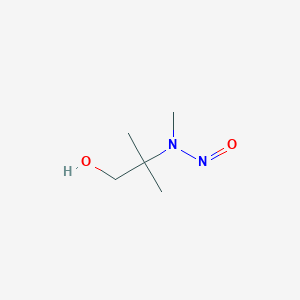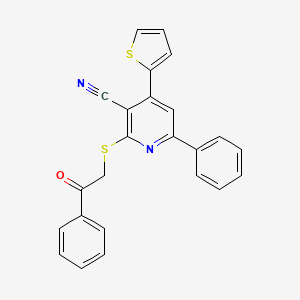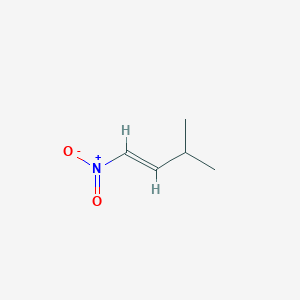
8-(Trifluoromethoxy)chroman-4-one
Vue d'ensemble
Description
8-(Trifluoromethoxy)chroman-4-one is a chemical compound with the molecular formula C10H7F3O3 . It is a solid substance at room temperature . The IUPAC name for this compound is 8-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular weight of this compound is 232.16 . The InChI code for this compound is 1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, chroman-4-one derivatives in general have been synthesized through various methods and have been used as building blocks in designing drugs .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 232.16 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
8-(Trifluoromethoxy)chroman-4-one, as part of the chroman-4-one family, is significant in medicinal chemistry. It acts as a building block in the design and synthesis of novel lead compounds. The chroman-4-one framework is integral to a class of oxygen-containing heterocycles, serving as a major component in various medicinal compounds. Their synthetic counterparts demonstrate a wide range of biological and pharmaceutical activities. Recent advancements in the synthesis methods of chroman-4-one derivatives focus on improving these methodologies, making them a central focus in organic and biomolecular chemistry research (Diana, Mathew & Kanchana, 2021).
Enantioselective Synthesis
The enantioselective synthesis of chroman derivatives, such as 4-dehydroxydiversonol, is another area of interest. This involves using enantioselective palladium-catalyzed domino reactions for forming the central chroman moiety. Such synthetic processes emphasize the importance of chroman-4-ones in advanced organic synthesis and their potential applications in creating complex molecular structures with specific stereochemical configurations (Tietze et al., 2008).
Structural and Electronic Properties
This compound, and related compounds, are also studied for their unique structural and electronic properties. For example, research on (trifluoromethoxy)pyridines, closely related to chroman-4-one derivatives, highlights the significance of the trifluoromethoxy group in altering molecular properties. This group is less understood compared to other fluorine substituents but has seen increased utility in bioactive substances, affecting their electronic and structural characteristics (Manteau et al., 2010).
Role in Heterocyclic Chemistry
Chroman-4-one scaffolds are crucial in heterocyclic chemistry and drug discovery. They are intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family, including benzylidene-4-chromanones and flavanones, underscores their importance in synthetic chemistry and their potential for creating diverse pharmacological agents (Emami & Ghanbarimasir, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
8-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWXGBPZHFELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
